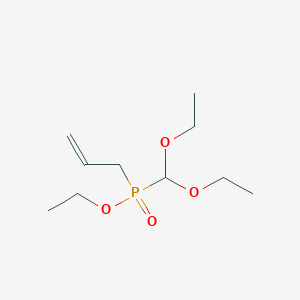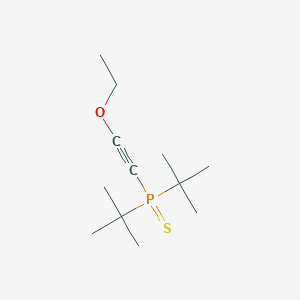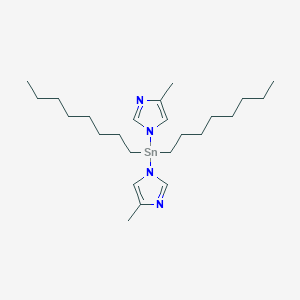
1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is a compound that features a tin atom bonded to two octyl groups and two 4-methyl-1H-imidazole groups. This compound is part of the organotin family, which is known for its diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) typically involves the reaction of dioctyltin dichloride with 4-methyl-1H-imidazole in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:
Dioctyltin dichloride+24-methyl-1H-imidazole→1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin compounds.
Substitution: The imidazole groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligands such as phosphines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Applications De Recherche Scientifique
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, affecting their function and activity. The imidazole groups can also interact with biological targets, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin dichloride
- 1,1’-(Dimethyltin)bis(4-methyl-1H-imidazole)
- 1,1’-(Dioctylstannanediyl)bis(1H-imidazole)
Uniqueness
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is unique due to the presence of both octyl groups and 4-methyl-1H-imidazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
113962-35-9 |
|---|---|
Formule moléculaire |
C24H44N4Sn |
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
bis(4-methylimidazol-1-yl)-dioctylstannane |
InChI |
InChI=1S/2C8H17.2C4H5N2.Sn/c2*1-3-5-7-8-6-4-2;2*1-4-2-5-3-6-4;/h2*1,3-8H2,2H3;2*2-3H,1H3;/q;;2*-1;+2 |
Clé InChI |
ICIKNRTYZQQKBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(N1C=C(N=C1)C)N2C=C(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



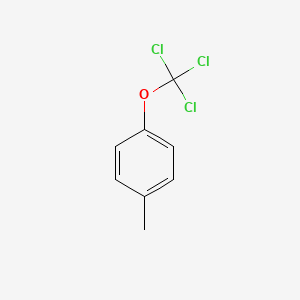
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)


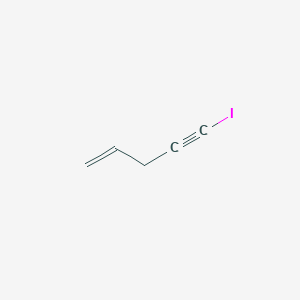

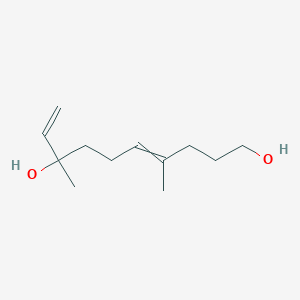
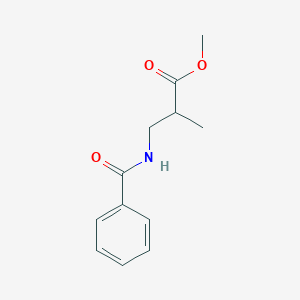
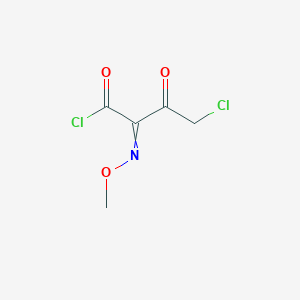

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
